molecular formula C9H9FO4S B2531251 Methyl 2-fluoro-4-(methylsulphonyl)benzoate CAS No. 1820716-37-7

Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Cat. No. B2531251
CAS RN: 1820716-37-7
M. Wt: 232.23
InChI Key: NLLKCUOCUBCOFS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is a chemical compound that is part of a broader class of aromatic compounds that can undergo various chemical reactions. The presence of the fluorine atom and the methylsulfonyl group on the benzene ring suggests that it may have unique reactivity and physical properties, which could be of interest in various chemical synthesis applications.

Synthesis Analysis

The synthesis of compounds related to this compound involves several steps, including electrophilic aromatic substitution, as indicated by the reaction of fluoroxysulfate with aromatic compounds . Additionally, the synthesis of similar compounds, such as methyl 4-(4-alkoxystyryl)benzoates, involves condensation reactions . The synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid, which shares a similar sulfonyl benzoate structure, includes steps like etherification, sulfonyl chloride formation, amine formation, and esterification . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 2-(4-fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, shows that the substituents can significantly affect the overall geometry of the molecule . The orientation of the substituents can lead to different dihedral angles and influence the crystal packing through intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from related compounds. For instance, the reaction of methyl 6-deoxy-3-O-methyl-4-O-methylsulphonyl-2-O-p-tolylsulphonyl-α-D-allopyranoside with sodium benzoate suggests that the methylsulphonyl group can be involved in nucleophilic displacement reactions . Moreover, the anionic amino-Cope rearrangement cascade synthesis of 2,4-substituted benzoate esters from acyclic building blocks indicates that the presence of a fluorine atom can trigger a series of reactions leading to complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from related compounds. For example, the mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates suggest that the length of the alkyl chain can influence the stability of mesophases and the fluorescence behavior . The thermal stability of these compounds up to 200°C indicates that this compound may also exhibit high thermal stability. Additionally, the crystal structure of related compounds, such as 5-fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, is stabilized by weak intermolecular hydrogen bonds, which could be a characteristic of this compound as well .

Scientific Research Applications

Selective Benzoylation in Carbohydrate Derivatives

Selective dimolar benzoylation techniques, as demonstrated by Horner, Hough, and Richardson (1970), show the potential for methyl 2-fluoro-4-(methylsulphonyl)benzoate to be used in the selective modification of carbohydrate derivatives. Such reactions are critical for creating specific glycoside derivatives with varied biological activities, indicating the compound's utility in synthesizing complex molecules for biochemical studies (Horner, Hough, & Richardson, 1970).

Anionic Amino-Cope Rearrangement Cascades

The work by Qureshi and Njardarson (2022) on anionic cascade reactions for assembling benzoate esters showcases the potential for using similar functionalities in synthesizing diverse molecular frameworks. This highlights the versatility of this compound in facilitating complex chemical transformations, making it valuable for synthetic organic chemistry research (Qureshi & Njardarson, 2022).

Synthesis of Pharmaceutical Intermediates

Research on the synthesis of pharmaceutical intermediates, such as the work by Yang Jian-she (2009), can be related to the potential applications of this compound. The methodology for synthesizing complex intermediates highlights the compound's potential role in developing novel therapeutic agents, particularly in the context of multi-step organic syntheses (Yang Jian-she, 2009).

Aromatic Nucleophilic Substitution Reactions

The aromatic nucleophilic substitution reactions discussed by Gupton et al. (1983) and Gupton et al. (1982) demonstrate the reactivity of similar fluoro- and sulfonyl-containing compounds towards nucleophiles. These reactions are foundational in medicinal chemistry for introducing various substituents into aromatic systems, suggesting that this compound could be a valuable reagent for designing and synthesizing biologically active molecules (Gupton, Idoux, Colon, & Rampi, 1982).

Synthesis and Structural Studies

The synthesis and crystal structure analysis performed by Huang et al. (2021) on related boric acid ester intermediates offer insight into the structural characteristics and reactivity of compounds with similar functional groups. Such studies are crucial for understanding the chemical behavior of this compound, especially in the context of material science and nanotechnology research (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

properties

IUPAC Name

methyl 2-fluoro-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLKCUOCUBCOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820716-37-7
Record name Methyl 2-fluoro-4-(methylsulphonyl)benzoate
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